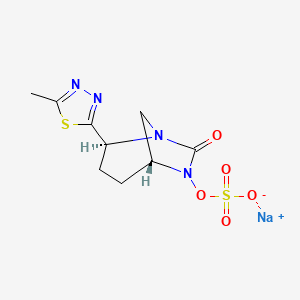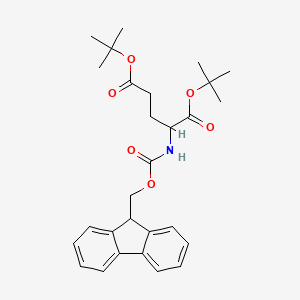
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is primarily used in peptide synthesis as a protecting group for the amino acid glutamic acid, ensuring that the amino group does not react during the synthesis process .
Métodos De Preparación
The synthesis of N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester involves several steps. Initially, glutamic acid is catalyzed by a dehydrating agent to produce glutamic acid-5-methyl ester hydrochloride. This intermediate then reacts with an acylating agent to form trifluoroacetyl glutamic acid-5-methyl ester. The next step involves the reaction of this intermediate with isobutene in a solvent to generate trifluoroacetyl glutamic acid-5-methyl ester-1-tert-butyl ester. Finally, this compound is hydrolyzed by an inorganic base to obtain glutamic acid-1-tert-butyl ester, which is then protected by 9-fluorenylmethyl-N-succinimidyl carbonate to yield the final product .
Análisis De Reacciones Químicas
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Common reagents used in these reactions include dehydrating agents, acylating agents, and bases such as sodium bicarbonate. The major products formed from these reactions are typically intermediates used in further peptide synthesis .
Aplicaciones Científicas De Investigación
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for glutamic acid, allowing for the selective synthesis of peptides without unwanted side reactions. This compound is also used in the development of new peptide-based drugs and in the study of protein-protein interactions .
Mecanismo De Acción
The primary mechanism of action for N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of glutamic acid, preventing it from reacting during the synthesis process. This protection is crucial for the selective formation of peptide bonds. The fluorenylmethoxycarbonyl group can be removed under basic conditions, allowing the amino group to participate in subsequent reactions .
Comparación Con Compuestos Similares
N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester is unique due to its dual protection of the amino and carboxyl groups of glutamic acid. Similar compounds include:
N-(9-fluorenylmethoxycarbonyl)glutamic acid α-tert-butyl ester: This compound protects only the amino group of glutamic acid.
N-(9-fluorenylmethoxycarbonyl)glutamic acid γ-tert-butyl ester: This compound also protects the amino group but has a different ester configuration.
L-glutamic acid di-tert-butyl ester: This compound lacks the fluorenylmethoxycarbonyl group and is used for different synthetic purposes.
These comparisons highlight the specificity and versatility of this compound in peptide synthesis.
Propiedades
Fórmula molecular |
C28H35NO6 |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
ditert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C28H35NO6/c1-27(2,3)34-24(30)16-15-23(25(31)35-28(4,5)6)29-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,29,32) |
Clave InChI |
FXXUCDJQIYCEME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B14765749.png)


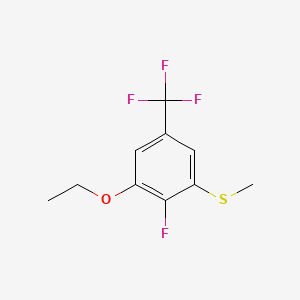
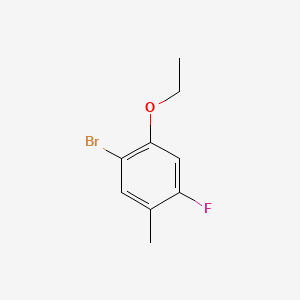
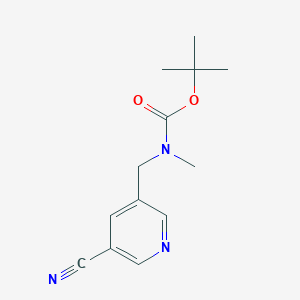

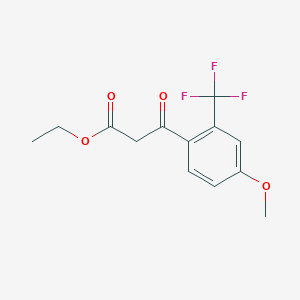
![[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium](/img/structure/B14765802.png)
![(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14765803.png)
![Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)

![14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765813.png)
